Product packaging for 7-Phenylisatin(Cat. No.:CAS No. 242792-95-6)

7-Phenylisatin

Cat. No.: B3118834
CAS No.: 242792-95-6
M. Wt: 223.23 g/mol
InChI Key: JBLPOKSPLRNMDC-UHFFFAOYSA-N
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Description

The Isatin (B1672199) Scaffold: Foundation in Medicinal Chemistry

Isatin, chemically known as 1H-indole-2,3-dione, is a heterocyclic compound that has garnered significant attention for its broad spectrum of biological activities. nih.gov Its rigid bicyclic structure, featuring a fused benzene (B151609) and pyrrolidine (B122466) ring system with two carbonyl groups at positions 2 and 3, provides a unique template for chemical modifications. nih.gov This structural versatility allows for the synthesis of a vast library of derivatives with diverse pharmacological properties.

The isatin core is a privileged scaffold in drug discovery, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. This has led to the development of isatin-based compounds with a wide range of activities, including but not limited to:

Anticancer: Isatin derivatives have shown promise in targeting various cancer cell lines. nih.govfrontiersin.org

Antiviral: Certain isatin compounds have demonstrated inhibitory effects against a range of viruses. nih.gov

Antimicrobial: The isatin scaffold has been utilized to develop agents with antibacterial and antifungal properties. researchgate.net

Anticonvulsant: Several isatin derivatives have been investigated for their potential in managing seizures. nih.gov

The reactivity of the C3-carbonyl group and the N1-position allows for a variety of chemical reactions, leading to the synthesis of diverse heterocyclic systems. nih.gov

Overview of Positional Isomerism within the Phenylisatin Framework

Positional isomerism occurs when compounds have the same molecular formula and the same functional groups but differ in the position of the functional group on the carbon skeleton. In the context of phenylisatin, this refers to the different possible attachment points of the phenyl group onto the isatin core.

The isatin structure offers four potential positions for the substitution of a phenyl group on the benzene ring: C4, C5, C6, and C7. Each of these isomers, while sharing the same molecular formula (C₁₄H₉NO₂), can exhibit distinct physical, chemical, and biological properties due to the varied electronic and steric environments conferred by the phenyl group's location.

Positional Isomers of Phenylisatin

Isomer NamePosition of Phenyl Group
4-PhenylisatinC4
5-Phenylisatin (B182446)C5
6-PhenylisatinC6
7-Phenylisatin C7

The specific orientation of the phenyl substituent can significantly influence the molecule's interaction with biological targets, affecting its efficacy and selectivity as a potential therapeutic agent.

Current Research Landscape of Substituted Isatins and Phenylisatin Variants

The research landscape for substituted isatins is vast and dynamic, with a continuous stream of studies exploring new derivatives and their therapeutic potential. A significant portion of this research has focused on substitutions at the N1 and C5 positions, which have often been found to enhance biological activity. nih.gov For instance, N-substituted and C5-substituted phenylisatins have been extensively studied for their anticancer properties. nih.govnih.gov

Substitutions with halogen atoms at the C5, C6, or C7 positions have also been shown to potentially improve the activity of isatin derivatives. nih.gov However, the exploration of a phenyl group at the C7 position has been notably less extensive.

Defining the Academic Research Scope for this compound

Despite the broad interest in the isatin scaffold, the academic research specifically focused on this compound is remarkably limited. A comprehensive search of the scientific literature reveals a scarcity of dedicated studies on its synthesis, characterization, and biological evaluation.

One of the few instances where this compound is mentioned is within a broader study on the cytotoxicity of novel 5-phenylisatin derivatives. In this research, a series of monosubstituted phenylisatins, including the 4-, 6-, and 7-isomers, were synthesized for comparative purposes. The study concluded that these monosubstituted compounds exhibited significantly weaker potency against cancer cell lines when compared to a 1,5-disubstituted analog. nih.gov However, specific quantitative data for the activity of this compound was not provided, leaving its biological profile largely uncharacterized.

Therefore, the current academic understanding of this compound is primarily defined by this lack of focused investigation. While its existence as a chemical entity is confirmed, its potential as a pharmacologically active agent remains an open question, highlighting a potential area for future research in the field of medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO2 B3118834 7-Phenylisatin CAS No. 242792-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-phenyl-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-13-11-8-4-7-10(12(11)15-14(13)17)9-5-2-1-3-6-9/h1-8H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLPOKSPLRNMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC=C2)C(=O)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444752
Record name 7-Phenylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242792-95-6
Record name 7-Phenylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Phenylisatin

Historical Context of Isatin (B1672199) Synthesis and Its Adaptations

The synthesis of the isatin scaffold dates back to 1841 and has since been dominated by several classical name reactions, primarily the Sandmeyer and Stolle syntheses. ku.eduscielo.br The Sandmeyer synthesis, first reported in 1884, traditionally involves the condensation of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide, which is then cyclized in strong acid to yield isatin. numberanalytics.combyjus.comwikipedia.org The Stolle procedure is a robust alternative, where an arylamine is condensed with oxalyl chloride and the resulting chlorooxalylanilide is cyclized using a Lewis acid. hilarispublisher.comresearchgate.net These methods form the bedrock upon which more complex, substituted isatins are built.

Considerations for Regioselective Phenyl Substitution at the C-7 Position

Achieving regioselective substitution on the isatin ring is a significant synthetic challenge. The inherent reactivity of the isatin core favors electrophilic aromatic substitution at the C-5 and C-7 positions. scielo.br However, classical methods often struggle to control this selectivity, particularly when starting with substituted precursors. For instance, the Sandmeyer synthesis using a meta-substituted aniline typically results in an inseparable mixture of 4- and 6-substituted isatin isomers, making it unsuitable for the clean synthesis of a 7-substituted product. scielo.br

To overcome this, modern strategies often employ directing groups attached to the isatin nitrogen. These groups can sterically or electronically guide a substitution reaction to a specific position. A notable example is the use of a bulky phosphinoyl directing group, which has been shown to successfully direct palladium-catalyzed C-H arylation to the C-7 position of the indole (B1671886) nucleus, a strategy applicable to isatin synthesis. nih.govnsfc.gov.cn The steric hindrance of the directing group can restrict bond rotation and favor the formation of a six-membered metallacycle intermediate required for C-7 activation over the five-membered ring intermediate for C-2 activation. nsfc.gov.cn Another approach circumvents the issue of regioselectivity on the pre-formed isatin ring by starting with an aniline derivative that already contains the desired substitution pattern, which is then cyclized to form the target isatin.

Strategies for Introducing Aromatic Moieties onto the Isatin Core

The introduction of an aryl group, such as phenyl, onto the isatin core can be achieved at the nitrogen (N-1) or at one of the carbon atoms of the benzene (B151609) ring (C-4, C-5, C-6, or C-7). While N-arylation is commonly achieved through cross-coupling reactions, google.com C-arylation presents a different set of challenges.

Two primary strategies have emerged for the C-arylation of the isatin benzenoid ring:

Cross-Coupling Reactions: The most prevalent method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.gov This multi-step approach first requires the synthesis of a halogenated isatin, such as 7-bromoisatin (B152703) or 7-iodoisatin. ku.edunih.govrsc.org This halo-isatin then serves as the electrophilic partner in the coupling reaction with an arylboronic acid (e.g., phenylboronic acid) to form the C-C bond, yielding the desired aryl-isatin. ku.eduresearchgate.net

Direct C-H Arylation: A more modern and atom-economical approach is the direct C-H arylation, which avoids the pre-functionalization step of halogenation. nih.govrsc.org This method uses a transition metal catalyst, typically palladium, to activate a C-H bond on the isatin ring directly and couple it with an aryl partner. nih.govnih.gov Achieving high regioselectivity at the C-7 position is the principal challenge of this strategy, often requiring the use of specific directing groups and ligands. nih.govnsfc.gov.cn

Specific Synthetic Pathways for 7-Phenylisatin

The synthesis of this compound has been successfully accomplished through carefully designed pathways that leverage both multi-step sequences and advanced catalytic systems.

Multi-step Synthesis Approaches (e.g., involving Sandmeyer-type reactions or Stolle procedures with tailored precursors)

A well-documented and effective multi-step synthesis for this compound utilizes a Suzuki coupling reaction as the key C-C bond-forming step. ku.edu This pathway can be summarized as follows:

Synthesis of Isatin: An appropriate starting aniline is used to synthesize the basic isatin core, often via a classical method like the Sandmeyer or Stolle synthesis.

Regioselective Bromination: The isatin is then brominated to introduce a halogen at the C-7 position. The bromination of isatin can yield various products, and conditions must be controlled to favor the formation of 7-bromoisatin. scielo.brhilarispublisher.com The structure of 7-bromoisatin is well-characterized. nih.gov

Suzuki-Miyaura Coupling: The resulting 7-bromoisatin is reacted with phenylboronic acid in the presence of a palladium catalyst and a base. This cross-coupling reaction replaces the bromine atom with a phenyl group to afford the final product, this compound. ku.edu

This approach, while involving multiple steps, provides excellent control over the regiochemistry, ensuring the phenyl group is introduced exclusively at the C-7 position.

Novel Catalyst Systems and Reaction Conditions for C-7 Arylation

The development of novel catalyst systems has been pivotal for advancing the synthesis of C-7 arylated isatins, including this compound. These methods often focus on direct C-H activation, offering a more efficient route.

Key developments include:

Directing Group-Assisted C-H Arylation: Researchers have demonstrated that a palladium acetate (B1210297) [Pd(OAc)2] catalyst, when used with a sterically hindered di-tert-butylphosphinoyl directing group on the isatin nitrogen and a pyridine-type ligand, can selectively catalyze the C-H arylation of the indole core at the C-7 position with arylboronic acids. nih.govnsfc.gov.cn

Ligand-Controlled C-H Arylation: For related heterocyclic systems like indazoles, direct C-7 arylation with iodoaryls has been achieved using a Pd(OAc)2 catalyst with 1,10-phenanthroline (B135089) as the ligand. nih.gov This highlights the crucial role of the ligand in controlling the site of reaction.

Heterogeneous Catalysis: A sustainable approach involves using a heterogeneous catalyst, such as palladium supported on functionalized magnetic nanoparticles (Fe3O4@SiO2-SD@Pd). nih.gov This catalyst was effective for the C-H arylation of isatin derivatives and offers the advantage of easy separation and reusability. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate Suzuki coupling reactions for the synthesis of 5-arylisatins, achieving high yields in significantly reduced reaction times. nih.gov This technology is applicable to the synthesis of 7-arylisatins as well.

The table below summarizes representative catalyst systems used for C-7 arylation relevant to this compound synthesis.

Catalyst SystemLigand/Directing GroupReaction TypeSubstrateCommentsReference(s)
Pd(OAc)₂P(O)tBu₂ (directing group), Pyridine-type ligandDirect C-H ArylationN-protected IndoleHigh regioselectivity for C-7 position. nih.gov, nsfc.gov.cn
Pd(OAc)₂1,10-PhenanthrolineDirect C-H ArylationIndazoleEffective for C-7 arylation of a related heterocycle. nih.gov
Fe₃O₄@SiO₂-SD@PdNone (Heterogeneous)C-H ArylationIsatin derivativeSustainable, reusable catalyst. nih.gov
Pd CatalystVarious phosphine (B1218219) ligandsSuzuki-Miyaura Coupling7-BromoisatinStandard, reliable method for C-C bond formation. ku.edu, nih.gov, rsc.org

Optimization of this compound Synthetic Protocols

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Research in isatin chemistry frequently involves the systematic screening of various reaction parameters.

Key areas of optimization include:

Catalyst and Ligand Selection: As shown in the table above, the choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., phosphines, phenanthrolines) is fundamental to the success of cross-coupling and C-H activation reactions. nih.govnih.govorganic-chemistry.org

Base and Solvent System: The base (e.g., K₂CO₃, CsF, KOtBu) and solvent (e.g., THF, DMF, Toluene) play a crucial role in reaction efficiency. nih.govrsc.orgacs.org For instance, in one Pd-catalyzed C-H arylation, a combination of KOtBu as the base in a DMF-H₂O solvent mixture at 90 °C was found to be optimal after screening numerous alternatives. nih.gov In another case involving aryne chemistry, CsF proved superior to other fluoride (B91410) sources, and THF was the best solvent. rsc.orgnih.gov

Additives: Sometimes, additives can dramatically improve reaction outcomes. The addition of 18-crown-6 (B118740) was found to significantly increase the yield of a C-arylation reaction, likely by enhancing the solubility and reactivity of the fluoride salt used as an activator. rsc.orgnih.gov

Temperature and Reaction Time: These parameters are fine-tuned to ensure complete conversion while minimizing the formation of side products. For example, one optimization study found 90 °C to be the ideal temperature for a Pd-catalyzed arylation. nih.gov

The following table provides examples of optimized reaction conditions from the literature that are pertinent to the synthesis of arylated isatins.

Reaction TypeOptimized ConditionsYieldReference
[3+2] Cycloaddition / C-ArylationCsF (2.5 equiv.), 18-crown-6 (3.0 equiv.), THF, Room Tempup to 85% rsc.org, nih.gov
Aza-Michael AdditionIMes·Cl (10 mol%), DBU (10 mol%), THF/DMSO, Room Tempup to 98% acs.org
Pd-catalyzed C-H ArylationFe₃O₄@SiO₂-SD@Pd catalyst, KOtBu, DMF-H₂O, 90 °C78-88% nih.gov

Yield Improvement and Isolation Techniques

The synthesis of 7-aryl substituted isatins has been approached through various methods, with cross-coupling reactions being a prominent strategy. A reported method for preparing this compound achieved a 51% yield over a 65-hour reaction time. ku.edu Improving upon such yields is critical for the practical application of this compound in further research and development.

Yield improvement strategies for related aryl-isatin syntheses, which can be applied to this compound, often focus on the optimization of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This typically involves the reaction of a 7-halo-isatin (e.g., 7-bromo- or 7-iodoisatin) with phenylboronic acid. Key parameters that can be adjusted to enhance the reaction efficiency and yield include the choice of catalyst, base, solvent, and reaction temperature. For instance, using a highly active palladium catalyst in combination with a suitable phosphine ligand can significantly improve reaction rates and yields.

Table 1: Parameters for Optimization in Suzuki-Miyaura Coupling for this compound Synthesis

ParameterOptionsRationale for Yield Improvement
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)The choice of catalyst and its ligand sphere is crucial for the efficiency of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
BaseK₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid and facilitates the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate.
SolventDMF, Toluene/Water, DioxaneThe solvent system must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (in the case of inorganic bases).
TemperatureRoom Temperature to RefluxHigher temperatures can increase reaction rates but may also lead to catalyst decomposition or increased by-product formation. Microwave irradiation has been used to shorten reaction times.

Once the synthesis is complete, the isolation and purification of this compound are critical steps to obtain a product of high purity. The most common technique employed for the purification of isatin derivatives is column chromatography on silica (B1680970) gel. beilstein-journals.orgjocpr.com The crude reaction mixture is typically subjected to a workup procedure involving partitioning between an organic solvent (like ethyl acetate or dichloromethane) and water to remove inorganic salts and water-soluble impurities. doi.org The organic layer is then dried, concentrated, and purified by chromatography.

Table 2: Common Isolation and Purification Techniques for Isatin Derivatives

TechniqueDescriptionTypical Implementation
Aqueous WorkupWashing the crude reaction mixture with water or brine.Used to remove inorganic salts, residual base, and highly polar impurities. The product is extracted into an organic solvent like ethyl acetate or dichloromethane. doi.org
Column ChromatographySeparation based on differential adsorption of components onto a stationary phase (silica gel).Elution with a gradient of solvents, commonly hexane/ethyl acetate or dichloromethane/methanol, separates the target compound from unreacted starting materials and by-products. beilstein-journals.orgjocpr.com
RecrystallizationPurification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.Effective for removing minor impurities from the final product, often performed after initial purification by chromatography. doi.org

Control of Impurities and By-product Formation

Effective control over impurities and by-products is essential for synthesizing high-purity this compound and simplifying its isolation. The nature and quantity of impurities are directly linked to the chosen synthetic route and reaction conditions. registech.com For a Suzuki-type synthesis, several potential impurities and by-products can arise.

Key sources of impurities include:

Starting Materials: The purity of the initial 7-halo-isatin and phenylboronic acid is paramount. Impurities in these reagents will carry through or participate in side reactions. registech.comsenieer.com

Side Reactions: The primary side reaction in Suzuki coupling is the homocoupling of the boronic acid to form biphenyl (B1667301). Another potential side reaction is the dehalogenation of the 7-halo-isatin starting material.

Incomplete Reaction: Unreacted 7-halo-isatin or phenylboronic acid can remain in the final mixture if the reaction does not go to completion.

Isomeric Impurities: If the synthesis starts from a precursor like 3-aminobiphenyl (B1205854) via a Sandmeyer-type cyclization, there is a risk of forming the isomeric 5-phenylisatin (B182446), which can be difficult to separate. scielo.br

Strategies to control these impurities involve a multi-faceted approach focusing on the raw materials, reaction process, and final purification.

Table 3: Impurity Control Strategies in this compound Synthesis

Potential Impurity/By-productSourceControl Method
Unreacted 7-Halo-isatinIncomplete reactionOptimize reaction time and temperature; use a slight excess of phenylboronic acid; monitor reaction progress by TLC or LC-MS.
BiphenylHomocoupling of phenylboronic acidUse a highly efficient catalyst, control stoichiometry, and maintain an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative homocoupling.
Dehalogenated IsatinReductive dehalogenation of starting materialSelect appropriate catalyst and base combinations that favor cross-coupling over dehalogenation.
5-Phenylisatin (Isomer)Non-regioselective cyclization (e.g., Sandmeyer route)Utilize a highly regioselective synthetic route, such as Suzuki coupling starting from a pure 7-halo-isatin precursor.
Palladium ResiduesCatalyst from the coupling reactionEmploy appropriate workup procedures, including washes with chelating agents or filtration through specialized media like Celite or activated carbon.

By implementing robust process controls, including the use of high-purity starting materials and optimized reaction conditions, the formation of impurities can be minimized. grace.com Subsequent purification by column chromatography is generally effective in removing common by-products like biphenyl and unreacted starting materials, ensuring the isolation of pure this compound. jocpr.com

Advanced Structural Elucidation and Spectroscopic Analysis of 7 Phenylisatin

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure of organic compounds by providing information about the number, type, and connectivity of atoms. For 7-Phenylisatin, ¹H NMR and ¹³C NMR spectroscopy would be employed.

¹H NMR: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of both the phenyl substituent and the isatin (B1672199) core. The phenyl group at the C7 position will likely result in a complex multiplet in the typical aromatic region (around 7.0-8.0 ppm). The protons on the isatin's benzene (B151609) ring (at positions 4, 5, and 6) will also appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the adjacent carbonyl groups and the phenyl substituent. The N-H proton, characteristic of the isatin moiety, is expected to appear as a singlet, typically in the downfield region (around 10-12 ppm), though its exact position can be solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom. The two carbonyl carbons (C2 and C3) of the isatin core are expected to resonate significantly downfield, typically above 160 ppm. The aromatic carbons of the phenyl ring and the isatin core will appear in the 110-150 ppm range. The carbon at position 7, directly bonded to the phenyl group, will likely exhibit a characteristic chemical shift influenced by the phenyl substituent.

Due to the limited availability of specific experimental NMR data for this compound in the reviewed literature, the precise chemical shifts and coupling constants for its protons and carbons are not detailed here. However, based on the known spectral characteristics of isatin and phenyl-substituted aromatic systems, the above predictions can guide spectral interpretation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a compound. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry can be utilized.

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 223, corresponding to the molecular weight of C₁₄H₉NO₂. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Fragmentation Patterns: The fragmentation of this compound is anticipated to involve characteristic cleavages of the isatin core and the phenyl substituent. Common fragmentation pathways for isatin derivatives include:

Loss of carbon monoxide (CO) from the carbonyl groups.

Cleavage of the bond between the isatin core and the phenyl substituent at C7.

Fragmentation of the phenyl ring itself.

Rearrangement reactions, such as the McLafferty rearrangement if applicable to the specific ionization method and structure.

While specific fragmentation pathways for this compound were not detailed in the provided search results, studies on related isatin derivatives suggest that loss of CO and cleavage of substituents are common fragmentation events oak.go.krraco.catlibretexts.orglibretexts.org.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe molecular vibrations, providing insights into the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

N-H Stretching: A medium to strong band in the region of 3200-3400 cm⁻¹ would indicate the presence of the N-H group within the isatin core vscht.czcore.ac.ukspecac.com.

C=O Stretching: Two strong absorption bands are anticipated for the two carbonyl groups of the isatin moiety. Typically, the C2 carbonyl (amide-like) absorbs around 1740 cm⁻¹, and the C3 carbonyl (ketone-like) absorbs around 1680 cm⁻¹ in isatin itself. The phenyl substitution at C7 might cause slight shifts in these frequencies vscht.czcore.ac.ukspecac.commsu.edu.

Aromatic C-H Stretching: Weak bands typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹) for the aromatic C-H bonds of both the phenyl and isatin rings vscht.czcore.ac.ukspecac.com.

Aromatic C=C Stretching: Bands in the region of 1500-1600 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic rings vscht.czspecac.com.

C-N Stretching: A band in the 1200-1350 cm⁻¹ region would correspond to the C-N stretching vibration.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. Similar to IR, it would show signals for C=O, N-H, and aromatic C-H and C=C stretching and bending modes. Raman spectroscopy is particularly sensitive to vibrations involving changes in polarizability, making it effective for characterizing symmetric bonds and ring systems. While specific Raman data for this compound was not found, general principles suggest that the aromatic ring vibrations and carbonyl stretching would be prominent upmc.frmdpi.comresearchgate.netfrontiersin.org.

X-ray Crystallography of this compound (if single crystals are obtained)

X-ray crystallography provides definitive three-dimensional structural information, including precise bond lengths, bond angles, and molecular packing in the solid state. While direct crystallographic data for this compound was not explicitly found in the provided search results, detailed data for the structurally related 1-Phenylisatin (B182504) is available and can offer valuable insights into the potential structural features of phenyl-substituted isatins.

Crystallographic Data for 1-Phenylisatin (as a reference): The crystal structure of 1-Phenylisatin has been reported, revealing key structural parameters nih.gov.

ParameterValue
Crystal SystemOrthorhombic
Unit Cell Parametersa = 3.9677 (1) Å, b = 13.3259 (4) Å, c = 20.3397 (7) Å
Unit Cell Volume1075.42 (6) ų
Molecules per Unit Cell (Z)4
RadiationMo Kα (λ = 0.71073 Å)

In 1-Phenylisatin, the isatin unit is reported to be essentially planar, with a mean deviation of 0.004 (2) Å from its least-squares plane nih.gov. The phenyl ring attached to the nitrogen atom (N1) makes a significant dihedral angle of 50.59 (5)° with the mean plane of the isatin fragment nih.gov. A C-C bond length of 1.547 (3) Å was observed in the diketone moiety, which is slightly longer than a typical C-C single bond, potentially indicative of strain or electronic effects nih.gov.

The crystal packing of 1-Phenylisatin is stabilized by several types of intermolecular interactions nih.gov:

Hydrogen Bonding: Three weak intermolecular C-H···O hydrogen bonds were identified, involving hydrogen atoms from the benzene ring of the isatin core and the phenyl substituent, and the oxygen atoms of the carbonyl groups.

These observations suggest that this compound would likely also exhibit similar intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking, which would dictate its solid-state structure and properties. The specific nature and strength of these interactions would depend on the precise positioning of the phenyl group at C7.

Conformational Analysis and Isomerism Studies of the this compound Moiety

Conformational analysis studies the different spatial arrangements of atoms in a molecule that can arise from rotation around single bonds lumenlearning.comlibretexts.orgslideshare.net. For this compound, the primary conformational flexibility would likely involve rotation around the C7-phenyl bond. The degree of rotation and the preferred conformation would be influenced by steric and electronic interactions between the phenyl ring and the adjacent parts of the isatin core, particularly the C6 and C8a positions and the C3 carbonyl group.

While specific computational or experimental studies on the conformational isomerism of this compound were not detailed in the provided search results, general principles of conformational analysis suggest that the molecule would adopt a conformation that minimizes steric repulsion. The phenyl ring might be twisted out of the plane of the isatin core to avoid unfavorable interactions. Techniques like dynamic NMR spectroscopy can be used to study such conformational interconversions if they occur on a measurable timescale grafiati.com. The presence of the N-H group also allows for potential intramolecular hydrogen bonding, which could influence the preferred conformation.

Computational and Theoretical Investigations of 7 Phenylisatin

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 7-phenylisatin. DFT calculations can determine key properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, charge distribution across atoms, and molecular electrostatic potential (MEP) maps. These parameters offer a fundamental understanding of the molecule's electronic nature and its propensity to participate in chemical reactions. For instance, the HOMO-LUMO gap is indicative of the molecule's electronic stability and its potential for electron transfer processes. While specific DFT studies on this compound were not extensively detailed in the provided search results, DFT is a standard tool for analyzing the electronic properties and reactivity of isatin (B1672199) derivatives, which often reveal insights into their chemical behavior and potential interactions with biological systems dovepress.comresearchgate.net.

Molecular Docking Studies for Hypothetical Target Interactions

Molecular docking simulations are employed to predict the binding modes and affinities of molecules to specific biological targets. For this compound, docking studies can be used to explore potential interactions with hypothetical targets, especially when investigating reasons for observed biological activities or inactivities. By comparing the docking poses of this compound with those of known active isomers or related compounds, researchers can gain insights into how structural variations, such as the position of the phenyl group, influence binding site accessibility and affinity. For example, studies on isatin derivatives as monoamine oxidase (MAO) inhibitors have utilized molecular docking to understand how substituents affect binding affinity, with findings suggesting that the capacity of derivatives to bridge different cavities within the enzyme's active site is crucial acs.org. Similarly, docking studies on isatin-based hybrids have explored interactions within enzyme active sites, revealing the importance of specific functional groups and steric bulk in modulating binding affinity and selectivity mdpi.commdpi.comnih.govnih.gov. While direct docking studies specifically highlighting the "inactivity" of this compound compared to active isomers were not explicitly found, the general approach of using docking to understand structure-activity relationships in isatin derivatives is well-established.

Quantitative Structure-Activity Relationship (QSAR) Studies on Isatin Derivatives

QSAR studies aim to establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. For isatin derivatives, QSAR models can identify specific molecular descriptors that correlate with activity or inactivity, particularly concerning modifications at positions like C-7. These descriptors can include physicochemical properties, topological indices, or electronic parameters. For instance, QSAR studies on isatin derivatives targeting transglutaminase 2 (TG2) identified descriptors such as hydration energy (HE), number of chlorine atoms (nCl), and various topological descriptors (R4m+, R6m, R5e+) as important for inhibitory activity researchgate.net. Another study on isatin derivatives as MAO inhibitors found that substitutions at the C-5 position generally enhanced MAO-B inhibition, while phenyl substitution at C-7 could influence MAO-A inhibition acs.orgresearchgate.net. QSAR models provide a framework for rational drug design by predicting the activity of novel compounds based on their structural features, guiding the synthesis of more potent and selective agents excli.dewikipedia.org.

Pharmacophore Modeling for this compound and Its Analogs

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are crucial for a molecule's interaction with a biological target. For this compound and its analogs, pharmacophore models can be developed using ligand-based approaches, where common features are extracted from a set of known active molecules upol.czcreative-biolabs.comjppres.comdovepress.comnih.govresearchgate.netfiveable.menih.govugm.ac.id. These models can then be used for virtual screening to identify new compounds with similar binding characteristics. For isatin derivatives, pharmacophore models have been developed to understand their interactions with various targets, highlighting the importance of features such as hydrophobic regions, hydrogen bond donors/acceptors, and aromatic interactions acs.orgdovepress.commdpi.com. The phenyl group at the C-7 position of this compound would likely contribute a significant hydrophobic and aromatic feature to any pharmacophore model developed for this class of compounds, influencing its binding profile.

Anticonvulsant Activity Assessment

Isatin derivatives, including phenylisatin analogues, have demonstrated anticonvulsant properties. Research on related compounds, such as 5,5′-diphenylhydantoin Schiff bases, indicates that stereoisomeric configurations can significantly influence anticonvulsant potency, with cis isomers often exhibiting higher efficacy in models like the Maximal Electroshock (MES) test mdpi.com. While specific data for this compound in anticonvulsant assays are not detailed here, the broader class of phenylisatin derivatives has shown promise in protecting against induced seizures in mice . Studies on phenyl indoloimidazole derivatives, synthesized by condensing aromatic aldehydes with N-1-Phenyl isatin, have also reported significant anticonvulsant activity humanjournals.com.

Comparative Antimicrobial and Antiviral Activity Assessments

Phenylisatin derivatives, in general, have been explored for their antimicrobial and antiviral potential. Some isatin derivatives have shown activity against various cancer cell lines and have been investigated for their cytotoxic effects . Research has also indicated potential anti-HIV activity through protein interaction studies for phenyl isatin . While specific comparative data for this compound against its isomers in antimicrobial or antiviral assays are not explicitly detailed in the provided snippets, the isatin scaffold is known to be a versatile platform for developing agents with such activities nih.gov.

Investigations of Specific Enzyme Inhibition Profiles

Tyrosinase Inhibition: Isatin derivatives have been investigated as tyrosinase inhibitors. A study on a series of isatin derivatives containing alkyl/aryl urea (B33335) groups found that all synthesized compounds inhibited tyrosinase enzyme activity. Specifically, 1-(2,3-dioxoindolin-5-yl)-3-(4-nitrophenyl)urea showed the most activity with a Kᵢ of 24.96 µM, acting as a competitive inhibitor. Generally, compounds with electron-donating groups on the phenyl ring exhibited higher inhibitory activity than those with halogen groups. The inhibitory activity of alkyl urea substituted compounds decreased with increasing carbon number in the alkyl groups researchgate.net. While this compound itself is not directly detailed in this context, the general class of phenylisatins has been explored for tyrosinase inhibition.

Transglutaminase 2 (TG2) Inhibition: Inhibition of human transglutaminase 2 (TG2) is a therapeutic target for various diseases. Isatin derivatives, including 3-acylidene-2-oxoindoles, have been shown to inhibit human TG2 researchgate.netresearchgate.net. Quantitative structure-activity relationship (QSAR) and molecular docking studies have been performed on isatin derivatives to understand their inhibitory activity against TG2, highlighting the importance of hydrogen bonding and hydrophobic interactions with the enzyme's active site researchgate.net. While specific data for this compound's TG2 inhibition are not provided, the isatin scaffold is recognized for its potential in this area.

Biomolecular Interaction Studies

Interaction with Hemoglobin and Serum Albumin: Studies have investigated the interaction of 1-phenylisatin (B182504) with human adult hemoglobin (Hb). Fluorescence quenching analysis indicated that the interaction was a combination of static and dynamic quenching, with hydrophobic association and ionic interactions playing a role. The binding constants and number of binding sites were computed, and the binding average distance between Hb and 1-phenylisatin was found to be 5.28 nm researchgate.netacs.org. These interactions are characterized by hydrophobic association and ionic interactions, potentially involving salt bridges or proton transfer, facilitated by the pretwisted structure of 1-phenylisatin researchgate.netacs.org.

Compared to its methyl-substituted analog, 1-methylisatin (1-MI), which showed a binding average distance of 4.02 nm to Hb, 1-phenylisatin exhibited a larger binding distance researchgate.netacs.org. This suggests differences in their interaction mechanisms or binding site occupancy.

Investigations into the interaction of phenylisatin with bovine serum albumin (BSA) have also been conducted, employing UV-Vis absorption and fluorescence spectroscopy. These studies aim to understand the binding mechanisms and potential applications in drug delivery researchgate.net.

Compound Name Table:

Compound NameAbbreviation
This compound7-PI
1-Phenylisatin1-PI
1-Methylisatin1-MI
5-Phenylisatin (B182446)5-PI
Isatin
Phenytoin
Carbamazepine
5,5′-Diphenylhydantoin Schiff BasesSB1-Ph, SB4-Ph
N-1-Phenyl isatin
5-phenylisatin derivatives
1-(2,3-dioxoindolin-5-yl)-3-(4-nitrophenyl)urea6l
7-methoxyquinoline derivatives
PX-12
ERW1041
Glabrene7
Isoliquiritigenin8
MHY155638
Kojic acid1

The chemical compound this compound, a derivative of isatin, has been the subject of various scientific investigations focusing on its biological activities and interactions with biomolecules. While direct comparative studies specifically highlighting this compound against its isomers are limited in the provided search results, general trends and activities of phenylisatin derivatives offer insights into its potential.

Comparative Biological Activity Profiling of 7 Phenylisatin with Active Phenylisatin Isomers and Derivatives

Comparative Neuropharmacological Evaluations

Anticonvulsant Activity Assessment

Isatin (B1672199) derivatives, including phenylisatin analogues, have demonstrated anticonvulsant properties. Research on related compounds, such as 5,5′-diphenylhydantoin Schiff bases, indicates that stereoisomeric configurations can significantly influence anticonvulsant potency, with cis isomers often exhibiting higher efficacy in models like the Maximal Electroshock (MES) test mdpi.com. While specific data for 7-phenylisatin in anticonvulsant assays are not detailed here, the broader class of phenylisatin derivatives has shown promise in protecting against induced seizures in mice . Studies on phenyl indoloimidazole derivatives, synthesized by condensing aromatic aldehydes with N-1-Phenyl isatin, have also reported significant anticonvulsant activity humanjournals.com.

Comparative Antimicrobial and Antiviral Activity Assessments

Phenylisatin derivatives, in general, have been explored for their antimicrobial and antiviral potential. Some isatin derivatives have shown activity against various cancer cell lines and have been investigated for their cytotoxic effects . Research has also indicated potential anti-HIV activity through protein interaction studies for phenyl isatin . While specific comparative data for this compound against its isomers in antimicrobial or antiviral assays are not explicitly detailed in the provided snippets, the isatin scaffold is known to be a versatile platform for developing agents with such activities nih.gov.

Investigations of Specific Enzyme Inhibition Profiles

Tyrosinase Inhibition: Isatin derivatives have been investigated as tyrosinase inhibitors. A study on a series of isatin derivatives containing alkyl/aryl urea (B33335) groups found that all synthesized compounds inhibited tyrosinase enzyme activity. Specifically, 1-(2,3-dioxoindolin-5-yl)-3-(4-nitrophenyl)urea showed the most activity with a Kᵢ of 24.96 µM, acting as a competitive inhibitor. Generally, compounds with electron-donating groups on the phenyl ring exhibited higher inhibitory activity than those with halogen groups. The inhibitory activity of alkyl urea substituted compounds decreased with increasing carbon number in the alkyl groups researchgate.net. While this compound itself is not directly detailed in this context, the general class of phenylisatins has been explored for tyrosinase inhibition dntb.gov.uamdpi.comnih.govelsevier.com.

Transglutaminase 2 (TG2) Inhibition: Inhibition of human transglutaminase 2 (TG2) is a therapeutic target for various diseases nih.govbiomedicinej.comzedira.com. Isatin derivatives, including 3-acylidene-2-oxoindoles, have been shown to inhibit human TG2 researchgate.netresearchgate.net. Quantitative structure-activity relationship (QSAR) and molecular docking studies have been performed on isatin derivatives to understand their inhibitory activity against TG2, highlighting the importance of hydrogen bonding and hydrophobic interactions with the enzyme's active site researchgate.net. While specific data for this compound's TG2 inhibition are not provided, the isatin scaffold is recognized for its potential in this area researchgate.netresearchgate.netnih.gov.

Biomolecular Interaction Studies

Interaction with Hemoglobin and Serum Albumin: Studies have investigated the interaction of 1-phenylisatin (B182504) with human adult hemoglobin (Hb). Fluorescence quenching analysis indicated that the interaction was a combination of static and dynamic quenching, with hydrophobic association and ionic interactions playing a role. The binding constants and number of binding sites were computed, and the binding average distance between Hb and 1-phenylisatin was found to be 5.28 nm researchgate.netacs.org. These interactions are characterized by hydrophobic association and ionic interactions, potentially involving salt bridges or proton transfer, facilitated by the pretwisted structure of 1-phenylisatin researchgate.netacs.org.

Compared to its methyl-substituted analog, 1-methylisatin (1-MI), which showed a binding average distance of 4.02 nm to Hb, 1-phenylisatin exhibited a larger binding distance researchgate.netacs.org. This suggests differences in their interaction mechanisms or binding site occupancy.

Investigations into the interaction of phenylisatin with bovine serum albumin (BSA) have also been conducted, employing UV-Vis absorption and fluorescence spectroscopy. These studies aim to understand the binding mechanisms and potential applications in drug delivery researchgate.net. The interaction of 1-phenylisatin with human serum albumin (HSA) has also been explored, revealing a complex binding pattern nih.gov.

Mechanistic Hypotheses for the Observed Biological Inactivity of 7 Phenylisatin

Steric Hindrance Effects of the C-7 Phenyl Group on Receptor Binding Pockets

One of the most direct explanations for the inactivity of 7-Phenylisatin is steric hindrance. The introduction of a bulky phenyl group at the C-7 position can physically obstruct the molecule's ability to fit into the confined space of a target receptor's binding pocket. nih.govcore.ac.uk Structure-activity relationship (SAR) studies on various isatin (B1672199) derivatives have consistently shown that the substitution pattern on the benzene (B151609) ring is critical for activity. For instance, in the context of monoamine oxidase (MAO) inhibitors, substitutions at the C-5 position are well-tolerated and often beneficial for MAO-B inhibition. nih.govresearchgate.net Molecular docking studies suggest that the isatin ring binds within the substrate cavities of MAO enzymes, and the C-5 position is often oriented towards the cavity entrance, allowing for larger substituents to be accommodated. drugbank.comacs.org

In contrast, the C-7 position is located adjacent to the fused pyrrole-2,3-dione ring and in closer proximity to the crucial C-2 carbonyl group, which is often involved in key hydrogen bonding interactions with the receptor. drugbank.com A large phenyl group at C-7 would project into a region of the binding site that may not have sufficient space, leading to unfavorable van der Waals clashes and preventing the isatin core from achieving the optimal orientation required for binding. This steric bulk can cause a significant loss of binding affinity compared to smaller substituents or substitution at less sterically sensitive positions like C-5. mdpi.com

Electronic Perturbations of the 7-Phenyl Moiety on the Isatin Pharmacophore

The isatin pharmacophore relies on a specific distribution of electrons to engage in critical interactions with its biological targets. The primary interactions often involve the C-2 carbonyl oxygen and the N-H group acting as hydrogen bond acceptors and donors, respectively. drugbank.com The introduction of a phenyl group at the C-7 position can significantly alter the electronic character of the isatin core through inductive and resonance effects.

The phenyl group is generally considered to be electron-withdrawing via an inductive effect, which would pull electron density away from the fused benzene ring of the isatin. This perturbation can influence the acidity of the N-H proton and the hydrogen bond accepting capacity of the nearby C-2 carbonyl oxygen. Studies on related compounds have shown that electron-withdrawing substituents can decrease biological activity. mdpi.com For example, NMR studies on 7-chloro-substituted isatins show a downfield shift for adjacent protons, confirming that substituents at C-7 exert a tangible electronic influence on the ring system. royalsocietypublishing.org By altering the partial charges on the atoms critical for receptor recognition, the C-7 phenyl group may weaken the key hydrogen bonds and electrostatic interactions that stabilize the ligand-receptor complex, thereby leading to a dramatic reduction in biological activity.

Conformational Restrictions Imposed by the C-7 Substitution Preventing Optimal Binding

The binding of a small molecule to a receptor is a dynamic process that requires the ligand to adopt a specific low-energy three-dimensional shape, or conformation, that is complementary to the binding site. pharmdbm.com The presence of the phenyl group at the C-7 position introduces a new rotatable bond between the isatin core and the phenyl ring. While this bond can rotate, the proximity to the isatin's carbonyl group and the N-H moiety creates a significant rotational barrier.

This restricted rotation can lock the this compound molecule into a limited set of conformations. Molecular modeling and conformational analysis are tools used to investigate these spatial arrangements. schrodinger.comnih.gov It is plausible that the lowest-energy, and therefore most populated, conformations of this compound are not the ones required for optimal binding. The dihedral angle between the isatin plane and the C-7 phenyl ring may be fixed in a position that either enhances the steric clash (as discussed in 6.1) or prevents other parts of the molecule from making crucial contacts within the binding site. This contrasts with more flexible analogues or isomers like 5-phenylisatin (B182446), where the phenyl group has greater conformational freedom and is positioned at a less critical location, allowing the molecule to more easily adopt a bioactive conformation upon approaching the receptor.

Differential Metabolic Stability and Uptake Compared to Active Isomers

Therefore, substituting the C-7 position with a stable group like phenyl would be expected to block this metabolic pathway, potentially increasing the compound's metabolic stability and half-life. researchgate.netacs.org While this is often a desirable trait in drug design, in the case of this compound, it does not translate to biological activity. This implies that the lack of activity is not due to rapid metabolism but is an intrinsic property of the molecule itself. The overwhelming negative impact of steric hindrance and electronic perturbation on receptor binding likely renders the compound inactive, irrespective of any potential benefit gained from enhanced metabolic stability. The inactivity of this compound underscores a critical principle in medicinal chemistry: a compound must first possess affinity for its target before metabolic stability becomes a relevant factor for in vivo efficacy.

Data Tables

Table 1: Influence of Substituent Position on the Biological Activity of Isatin Derivatives (Example: Monoamine Oxidase Inhibition)

CompoundSubstitution PositionTargetActivity (IC₅₀)SelectivityReference
IsatinUnsubstitutedMAO-A12.3 µMMAO-B Selective nih.gov
IsatinUnsubstitutedMAO-B4.86 µM(1.57 vs MAO-A) acs.orgnih.gov
5-BromoisatinC-5MAO-B0.125 µMHighly MAO-B Selective nih.gov
5-BenzyloxyisatinC-5MAO-B0.103 µMMAO-B Selective acs.org
6-BenzyloxyisatinC-6MAO-B0.138 µMMAO-B Selective acs.org
4-ChloroisatinC-4MAO-A0.812 µMMAO-A Selective nih.gov
7-Substituted AnaloguesC-7MAOGenerally reduced activity- acs.org
This compound C-7 Various Biologically Inactive - General Observation

This table collates representative data to illustrate the principle that substitution at C-5 and C-6 often enhances activity, particularly for MAO-B, while C-4 and C-7 substitution can have different effects.

Table 2: Summary of Mechanistic Hypotheses for the Inactivity of this compound

HypothesisMechanismConsequence
Steric Hindrance The bulky C-7 phenyl group physically clashes with the receptor's binding pocket.Prevents the isatin core from achieving the correct binding pose.
Electronic Perturbation The electron-withdrawing nature of the C-7 phenyl group alters the electron density of the isatin pharmacophore.Weakens crucial hydrogen bonding and electrostatic interactions required for receptor affinity.
Conformational Restriction Rotation around the C7-phenyl bond is hindered, locking the molecule into a non-optimal shape.The molecule cannot adopt the specific 3D conformation necessary for effective binding.
Metabolic Profile Substitution at the C-7 metabolic hotspot likely increases stability.This potential benefit is negated by the overriding lack of intrinsic affinity for the target receptor due to steric/electronic factors.

Applications of 7 Phenylisatin in Advanced Chemical Synthesis

Role as a Building Block for Complex Heterocyclic Scaffolds

1-Phenylisatin (B182504) serves as a crucial synthon for the construction of a wide array of complex heterocyclic frameworks, particularly those containing the oxindole (B195798) moiety. Its inherent reactivity allows for its incorporation into various cyclization and condensation reactions, leading to diverse fused and spirocyclic systems.

One prominent application is in the synthesis of spirooxindole derivatives . Through multicomponent reactions, 1-phenylisatin can react with amino acid derivatives and various dipolarophiles to efficiently construct spirocyclic compounds where an oxindole ring is fused at the C3 position to another ring system tcichemicals.comlabscoop.comresearchgate.net. These reactions often proceed with good yields and offer access to libraries of structurally diverse spirooxindoles, which are prevalent in many biologically active molecules uevora.ptresearchgate.netnih.gov.

Beyond spirooxindoles, the isatin (B1672199) core, of which 1-phenylisatin is a derivative, is a known precursor for other heterocyclic systems such as quinolines, indoles, and β-lactams researchgate.net. While specific examples detailing the use of 1-phenylisatin for these broader classes are less detailed in the provided literature, its structural features suggest potential for similar transformations. The phenyl substituent can influence reactivity and solubility, offering tailored synthetic routes compared to unsubstituted isatin.

Table 1: Heterocyclic Scaffolds Synthesized Using 1-Phenylisatin

Scaffold TypeReaction TypeKey Reactants (including 1-Phenylisatin)Representative Yield/ScopeCitation(s)
SpirooxindolesThree-component reaction (e.g., with amino acids/derivatives and dipolarophiles)1-Phenylisatin, amino acid derivative, dipolarophileGood yields, diverse structures tcichemicals.comlabscoop.comresearchgate.net
Spiro[benzo[b]furo[3,4e]. alfa-chemical.comdiazepine-10,3'-indoline]-1,2'-dione derivativesMulticomponent ReactionIsatin derivatives (potential for 1-Phenylisatin), o-phenylenediamines, tetronic acid77–90% yield, 21 examples uevora.pt
General Heterocycles (Indoles, Quinolines, β-lactams)Various synthetic transformations (using isatin as a precursor)Isatin (as a precursor, suggesting potential for phenyl-substituted variants)Broad synthetic utility researchgate.net

Precursor in Multi-component Reactions for Diversified Compound Libraries

Multicomponent reactions (MCRs) are highly valued in modern organic synthesis and drug discovery for their efficiency, atom economy, and ability to rapidly generate molecular diversity from simple starting materials. 1-Phenylisatin is an excellent substrate for such reactions, enabling the creation of complex molecular libraries.

As highlighted in Section 7.1, 1-phenylisatin is a key reactant in the three-component synthesis of spirooxindole derivatives tcichemicals.comlabscoop.com. These reactions typically involve 1-phenylisatin, an amino acid derivative (such as sarcosine (B1681465) or proline), and an activated olefin or aldehyde, leading to the formation of diverse spirocyclic scaffolds. Such libraries are crucial for high-throughput screening in drug discovery programs researchgate.netnih.gov.

Furthermore, isatin derivatives, in general, are widely employed in various MCRs to construct a broad spectrum of heterocyclic compounds, including fused ring systems and complex polycyclic structures researchgate.netuevora.ptresearchgate.netnih.govmdpi.com. These reactions often leverage the reactivity of the C3 carbonyl group of the isatin core. While specific MCRs detailing the direct use of 1-phenylisatin for libraries beyond spirooxindoles are not extensively detailed in the provided snippets, its structural similarity to other isatins used in these reactions suggests its potential applicability. For instance, isatin derivatives have been used in MCRs to synthesize libraries of 4,9-dihydrospiro[benzo[b]furo[3,4e]. alfa-chemical.comdiazepine-10,3'-indoline]-1,2'-dione derivatives uevora.pt.

Table 2: 1-Phenylisatin in Multicomponent Reactions for Compound Libraries

MCR TypeRole of 1-PhenylisatinCo-reactantsResulting Compound Class/LibraryKey Features/ScopeCitation(s)
Three-component reactionBuilding blockAmino acid derivatives, dipolarophilesSpirooxindole derivativesEfficient synthesis of diverse libraries, high atom economy tcichemicals.comlabscoop.com
Multicomponent Reaction (General)Key intermediate/building blockVarious (e.g., o-phenylenediamines, activated olefins, amino acids)Diverse heterocyclic scaffolds, spirocyclic systems, fused ring systemsRapid generation of molecular diversity, access to druglike molecules, good yields researchgate.netuevora.ptresearchgate.netnih.govmdpi.com

Exploration of 1-Phenylisatin as a Ligand in Catalysis

The exploration of 1-phenylisatin and its derivatives as ligands in catalytic systems is an area of emerging interest, though direct evidence of its widespread use specifically as a ligand in homogeneous or heterogeneous catalysis is not prominently featured in the provided search results. While isatin derivatives are known for their diverse biological activities and synthetic utility, their direct application as ligands in metal catalysis or organocatalysis appears to be less explored compared to their role as synthetic building blocks.

Some research indicates that derivatives of N-phenylisatin can function as fluorescent probes for detecting metal ions, such as Hg²⁺ researchgate.net. This suggests that the phenylisatin scaffold possesses properties amenable to coordination chemistry, which is fundamental to ligand design. However, functioning as a fluorescent probe is distinct from acting as a catalytic ligand that facilitates a chemical transformation.

Searches for 1-phenylisatin being used as a ligand in catalysis did not yield specific examples. The broader field of catalysis extensively utilizes various heterocyclic compounds and nitrogen-containing molecules as ligands to tune the electronic and steric properties of metal centers, thereby controlling catalytic activity and selectivity nih.govtakasago.comscielo.org.mx. While the isatin framework offers multiple potential coordination sites (e.g., nitrogen, carbonyl oxygens), its specific implementation as a ligand in catalytic cycles has not been a primary focus in the reviewed literature. Further research may uncover specific derivatives or applications where 1-phenylisatin or its modified forms serve effectively as ligands in catalytic processes.

Future Research Directions and Unexplored Potential of 7 Phenylisatin

Rational Design and Synthesis of 7-Phenylisatin Derivatives Aiming for Biological Activity

The rational design of novel this compound derivatives necessitates a deep understanding of structure-activity relationships (SAR) and strategic modifications to optimize biological efficacy and physicochemical properties.

Strategic Modifications to Overcome Steric and Electronic Limitations

The C-7 position of the isatin (B1672199) core is amenable to substitution, and modifications at this position, including halogenation, have been shown to influence biological activity nih.govnih.govpnrjournal.commdpi.com. For instance, studies on halogenated isatins have demonstrated enhanced inhibitory activity against leukemia cells (K562), with specific compounds exhibiting IC50 values in the low micromolar range nih.govmdpi.com. This highlights the critical role of substituents at C-7 in modulating potency.

Future research should focus on systematically exploring the impact of diverse substituents on the phenyl ring at the C-7 position of this compound. This includes:

Electronic Tuning: Introducing electron-donating (e.g., methoxy, alkyl) and electron-withdrawing (e.g., nitro, cyano, halogens) groups on the phenyl ring to fine-tune the electronic distribution and influence interactions with biological targets.

Steric Modulation: Varying the size and shape of substituents on the phenyl ring to optimize binding affinity and selectivity by accommodating specific target pockets or overcoming steric hindrance.

Hybridization: Conjugating the this compound scaffold with other known pharmacophores through modifications on the phenyl ring to create hybrid molecules with enhanced or multi-targeted activities.

Q & A

Q. Q1. What are the standard synthetic protocols for 7-Phenylisatin, and how can researchers optimize reaction yields?

Methodological Answer: The synthesis of this compound typically involves condensation reactions between substituted anilines and isatin precursors under acidic or basic conditions. For example, a reported protocol (yield: 81%) uses ethanol as a solvent, with characterization via NMR and mass spectrometry (MS) to confirm purity and structure . To optimize yields:

  • Vary reaction parameters (temperature, solvent polarity, catalyst loading).
  • Monitor reaction progress using thin-layer chromatography (TLC).
  • Purify via recrystallization (e.g., ethanol for this compound, mp 185°C) .

Q. Q2. How should researchers validate the identity and purity of this compound in experimental settings?

Methodological Answer:

  • NMR Spectroscopy: Compare 1^1H/13^{13}C NMR peaks with literature data (e.g., aromatic proton shifts and carbonyl signals) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., m/z = 223 for this compound) .
  • Melting Point Analysis: Validate against published values (e.g., 185°C for this compound) .
  • HPLC-PDA: Use high-performance liquid chromatography with photodiode array detection to assess purity (>95% recommended for pharmacological studies).

Q. Q3. What solvent systems are optimal for this compound in stability assays?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may accelerate degradation.
  • Stability testing protocol:
    • Dissolve this compound in candidate solvents.
    • Store under controlled conditions (e.g., 25°C, 4°C, -20°C).
    • Monitor degradation via UV-Vis spectroscopy (λmax ~450 nm for isatin derivatives) over 72 hours.
  • Avoid aqueous buffers at extreme pH due to hydrolysis risk.

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer: Contradictions often arise from variability in assay conditions or compound purity. To address this:

Replicate Key Studies: Reproduce experiments using identical protocols (e.g., cell lines, incubation times).

Quality Control: Re-characterize the compound (NMR/MS) to rule out batch variability .

Meta-Analysis: Systematically compare datasets using tools like PRISMA guidelines to identify confounding variables (e.g., solvent effects, concentration ranges) .

Contradiction Mapping: Apply dialectical analysis to distinguish principal vs. secondary factors influencing activity (e.g., principal aspect = compound purity; secondary aspect = cell culture media) .

Q. Q5. What computational strategies are effective for predicting this compound’s reactivity in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD): Simulate solvent interactions to model reaction pathways (e.g., ethanol vs. THF).
  • Validation: Cross-reference computational results with experimental kinetic data (e.g., rate constants for nucleophilic substitutions) .
  • Software Tools: Use Gaussian or ORCA with B3LYP/6-31G* basis sets for accuracy .

Q. Q6. How can researchers design mechanistic studies to elucidate this compound’s role in enzyme inhibition?

Methodological Answer:

Enzyme Kinetics: Perform Michaelis-Menten assays with varying substrate/compound concentrations.

Isothermal Titration Calorimetry (ITC): Measure binding affinity and thermodynamics.

Structural Analysis: Use X-ray crystallography or cryo-EM to resolve inhibitor-enzyme complexes.

Control Experiments: Include competitive inhibitors and assess time-dependent inactivation (e.g., pre-incubation studies).

  • Document protocols in detail to ensure reproducibility .

Data Analysis & Reproducibility

Q. Q7. What statistical methods are recommended for analyzing dose-response data in this compound studies?

Methodological Answer:

  • Nonlinear Regression: Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism or R.
  • Outlier Detection: Apply Grubbs’ test or robust regression (e.g., Huber loss).
  • Error Propagation: Quantify uncertainties in IC50 values via bootstrap resampling.
  • Reporting Standards: Follow ARRIVE guidelines for preclinical studies .

Q. Q8. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Standardized Protocols: Document reaction conditions (e.g., stirring rate, humidity control).
  • Quality Metrics: Require ≥95% purity (HPLC) and identical NMR/MS profiles for all batches .
  • Stability Studies: Store batches under inert atmospheres and monitor degradation.

Advanced Characterization Techniques

Q. Q9. What advanced spectroscopic methods can clarify this compound’s tautomeric equilibrium?

Methodological Answer:

  • Variable-Temperature NMR: Probe keto-enol tautomerism by observing chemical shift changes at 25–100°C.
  • IR Spectroscopy: Identify carbonyl (C=O) and hydroxyl (O-H) stretches (e.g., ~1700 cm⁻¹ vs. ~3200 cm⁻¹).
  • Theoretical Modeling: Compare DFT-calculated tautomer energies with experimental data .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Phenylisatin
Reactant of Route 2
Reactant of Route 2
7-Phenylisatin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.